

IACS-10759: A Technical Guide to Interrogating Mitochondrial Respiration

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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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Introduction

IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3][4][5] By specifically targeting this critical enzyme, **IACS-10759** effectively blocks oxidative phosphorylation (OXPHOS), the primary cellular process for ATP production. This targeted inhibition makes **IACS-10759** an invaluable chemical tool for studying mitochondrial respiration and cellular metabolism.[2][6] Its high potency and selectivity allow for precise dissection of the roles of Complex I-dependent respiration in various physiological and pathological contexts, particularly in cancer metabolism where certain tumors exhibit a strong dependence on OXPHOS for survival and proliferation.[2][4][7][8] This technical guide provides an in-depth overview of **IACS-10759**, including its mechanism of action, key experimental data, and detailed protocols for its use as a research tool.

Mechanism of Action

IACS-10759 exerts its inhibitory effect by binding to the ND1 subunit of Complex I, located at the entrance of the quinone binding channel.[9] This binding event physically obstructs the transfer of electrons from NADH to coenzyme Q10 (ubiquinone), a critical step in the electron transport chain.[5][10][11] The inhibition of Complex I by **IACS-10759** leads to several downstream metabolic consequences:

- **Inhibition of Oxygen Consumption:** As electron flow through the ETC is blocked, the consumption of oxygen, the terminal electron acceptor, is significantly reduced.[\[1\]](#)[\[6\]](#)
- **Decreased ATP Production:** The proton pumping activity of Complex I is abolished, leading to a collapse of the mitochondrial membrane potential and a subsequent sharp decline in ATP synthesis via ATP synthase (Complex V).[\[2\]](#)[\[6\]](#)
- **Increased Glycolysis:** To compensate for the loss of ATP from OXPHOS, cells often upregulate glycolysis, leading to an increased rate of glucose consumption and lactate production. This is observed as an increase in the extracellular acidification rate (ECAR).[\[1\]](#)[\[6\]](#)[\[12\]](#)
- **Metabolic Reprogramming:** The inhibition of Complex I can lead to broader metabolic shifts, including alterations in nucleotide and amino acid biosynthesis, which are dependent on mitochondrial metabolism.[\[3\]](#)[\[9\]](#)

Quantitative Data

The following tables summarize the key quantitative data reported for **IACS-10759** across various preclinical studies.

Table 1: In Vitro Potency of **IACS-10759**

Parameter	Value	Cell/System Type	Reference
IC50 (OXPHOS Inhibition)	< 10 nM	Various	[1]
IC50 (ATP Production)	Low nM	Isolated Mitochondria	[2] [6] [10]
EC50 (Cell Viability)	1 - 50 nM	Multiple Cancer Cell Lines	[5]

Table 2: Effects of **IACS-10759** on Cellular Metabolism

Parameter	Treatment	Effect	Cell Type	Reference
Oxygen Consumption Rate (OCR)	100 nM IACS-10759 (24h)	Greatly inhibited	Chronic Lymphocytic Leukemia (CLL) cells	[6]
Spare Respiratory Capacity	100 nM IACS-10759 (24h)	Drastically decreased	Chronic Lymphocytic Leukemia (CLL) cells	[6]
Extracellular Acidification Rate (ECAR)	100 nM IACS-10759 (24h)	Increased	Chronic Lymphocytic Leukemia (CLL) cells	[6]
Glucose Uptake	100 nM IACS-10759	Induced	Chronic Lymphocytic Leukemia (CLL) cells	[6]
Intracellular ATP levels	100 nM IACS-10759 (24h)	Decreased from 2775 μ M to 1652 μ M (mean)	Chronic Lymphocytic Leukemia (CLL) cells	[6]
Intracellular ATP levels	100 nM IACS-10759 (48h)	Decreased from 2124 μ M to 943 μ M (mean)	Chronic Lymphocytic Leukemia (CLL) cells	[6]

Table 3: In Vivo Efficacy of **IACS-10759**

Model	Dosing	Effect	Reference
Orthotopic AML Xenograft	1-7.5 mg/kg daily (oral)	Extended median survival	[5]
Glycolysis-deficient Xenograft	Not specified	Robust tumor regression	[2]
Orthotopic AML Xenograft	Not specified	>50 day extension of median survival	[10]
DLBCL and GBM Xenografts	10-25 mg/kg daily (oral)	Robust regression	[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **IACS-10759** as a research tool. Below are protocols for key experiments.

Protocol 1: Measurement of Cellular Respiration and Glycolysis using Extracellular Flux Analysis (Seahorse XF)

This protocol allows for the real-time measurement of OCR and ECAR to assess the impact of **IACS-10759** on mitochondrial respiration and glycolysis.

Materials:

- Seahorse XF Analyzer (e.g., XFe96, XFe24)
- Seahorse XF Cell Culture Microplates
- **IACS-10759**
- Cell culture medium, serum, and supplements
- Seahorse XF Calibrant

- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to attach overnight.
- **IACS-10759** Treatment: The following day, treat the cells with the desired concentrations of **IACS-10759** for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Assay Preparation:
 - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
 - On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
 - Add fresh, pre-warmed assay medium to each well.
 - Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
- Extracellular Flux Analysis:
 - Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer.
 - Perform instrument calibration.
 - Program the instrument to perform a mitochondrial stress test. This typically involves the sequential injection of:
 - Basal Measurement: No injection.
 - Oligomycin: To inhibit ATP synthase (Complex V) and measure ATP-linked respiration.

- FCCP: A protonophore that uncouples the mitochondrial membrane and induces maximal respiration.
- Rotenone & Antimycin A: To inhibit Complex I and Complex III, respectively, and shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
- Data Analysis: Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.

Protocol 2: Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic effects of **IACS-10759**.

Materials:

- 96-well cell culture plates
- **IACS-10759**
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
- Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
- Flow cytometer

Procedure for Cell Viability:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Treatment: Treat cells with a range of **IACS-10759** concentrations for various time points (e.g., 24, 48, 72 hours).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

- **Data Analysis:** Normalize the data to the vehicle-treated control to determine the percentage of viable cells and calculate the EC50 value.

Procedure for Apoptosis:

- **Cell Seeding and Treatment:** Seed cells in appropriate culture vessels and treat with **IACS-10759** as described above.
- **Cell Harvesting:** Harvest both adherent and floating cells.
- **Staining:** Stain the cells with Annexin V and Propidium Iodide according to the kit manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of **IACS-10759**.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line or patient-derived xenograft (PDX) material
- **IACS-10759**
- Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Procedure:

- **Tumor Implantation:** Subcutaneously or orthotopically implant cancer cells or PDX tissue into the mice.

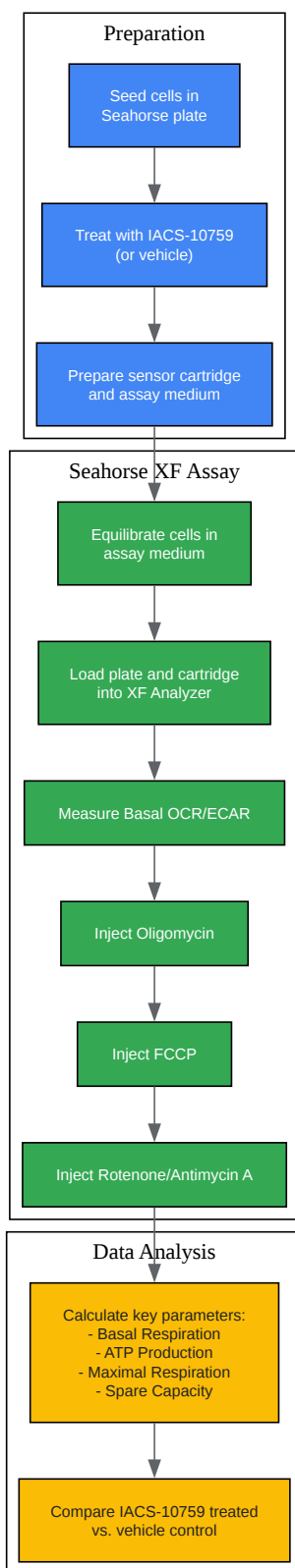
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize mice into treatment and control groups. Administer **IACS-10759** (e.g., by oral gavage) at the desired dose and schedule. The control group receives the vehicle.
- Efficacy Assessment:
 - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula $(\text{Length} \times \text{Width}^2)/2$ is commonly used.
 - Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point.
- Data Analysis: Compare tumor growth rates and survival between the treated and control groups to assess the antitumor efficacy of **IACS-10759**.

Visualizations

Signaling Pathway of IACS-10759 Action

Caption: Signaling pathway of **IACS-10759** action.

Experimental Workflow for Assessing Cellular Respiration



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Caption: Workflow for assessing **IACS-10759**'s effect on cell respiration.

Conclusion

IACS-10759 is a robust and specific tool for the investigation of mitochondrial Complex I function and the broader consequences of inhibiting oxidative phosphorylation. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an ideal agent for researchers in academia and industry. The data and methods presented in this guide provide a solid foundation for utilizing **IACS-10759** to explore the metabolic vulnerabilities of cancer and other diseases, ultimately paving the way for new therapeutic strategies. However, it is important to note that despite its preclinical efficacy, clinical development of **IACS-10759** was halted due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including peripheral neuropathy.[9] This underscores the critical role of mitochondrial function in normal physiology and highlights the challenges of targeting this essential pathway for therapeutic intervention.

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